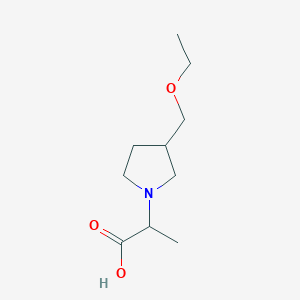

2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid

Descripción

2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid is a pyrrolidine-based carboxylic acid derivative characterized by an ethoxymethyl substituent at the 3-position of the pyrrolidine ring and a propanoic acid moiety.

Propiedades

IUPAC Name |

2-[3-(ethoxymethyl)pyrrolidin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-3-14-7-9-4-5-11(6-9)8(2)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHRPWBFUPKIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCN(C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It is known that pyrrolidine derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, and their interaction with pyrrolidine derivatives can lead to a range of therapeutic effects .

Mode of Action

It is known that compounds containing the pyrrolidine nucleus can interact with their targets in a way that leads to changes in the function of these targets . This interaction can result in a variety of biological activities, depending on the specific targets involved .

Biochemical Pathways

It is known that indole derivatives, which are structurally similar to this compound, can affect a wide range of biochemical pathways . These pathways can lead to various downstream effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It is known that the physicochemical parameters of compounds containing a pyrrolidine ring can be modified to obtain the best adme/tox results for drug candidates . These properties can significantly impact the bioavailability of the compound .

Result of Action

It is known that compounds containing the pyrrolidine nucleus can have a broad spectrum of biological activities . These activities can result in a variety of molecular and cellular effects, depending on the specific targets and pathways involved .

Action Environment

It is known that the action of compounds containing a pyrrolidine ring can be influenced by various environmental factors . These factors can include the physiological environment within the body, as well as external environmental conditions .

Análisis Bioquímico

Biochemical Properties

2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pyrrolidine-based enzymes, which are involved in numerous metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic processes. Additionally, it affects cellular signaling pathways, which can lead to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions. The compound’s structure allows it to interact with various molecular targets, making it a versatile tool in molecular biology.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade over time, leading to changes in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular behavior.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound’s influence on metabolic flux and metabolite levels has been a subject of interest, as it can provide insights into its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its overall effects. The compound is transported via specific transporters and binding proteins, which influence its localization and accumulation within cells. These interactions are crucial for its activity and function.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity. The compound is directed to specific compartments or organelles within the cell, often through targeting signals or post-translational modifications. This localization is essential for its function and can influence its overall efficacy in biochemical applications.

Actividad Biológica

2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets. The ethoxymethyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Studies have shown that derivatives of propanoic acid can reduce inflammation markers in various models.

- Antimicrobial Activity : The compound has been tested against several pathogens, showing significant inhibitory effects.

- Neuroprotective Properties : Preliminary research suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of cytokines such as TNF-alpha and IL-6, which are critical in the inflammatory response.

- Antimicrobial Mechanisms : It may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

- Neurotransmitter Modulation : Interaction with neurotransmitter receptors could lead to enhanced neuroprotection and cognitive function.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various propanoic acid derivatives, including this compound. Results indicated a significant reduction in paw edema in rat models, comparable to established anti-inflammatory drugs like ibuprofen.

| Compound | Dose (mg/kg) | Edema Reduction (%) |

|---|---|---|

| Test Compound | 50 | 65 |

| Ibuprofen | 50 | 70 |

Antimicrobial Activity

In vitro studies demonstrated that the compound exhibited antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 64 µg/mL for both bacteria.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 64 |

Neuroprotective Effects

Research conducted on neuronal cell lines showed that the compound could protect against oxidative stress-induced damage. This was evidenced by reduced levels of reactive oxygen species (ROS) in treated cells compared to controls.

Comparación Con Compuestos Similares

Structural Variations

The following table summarizes key structural differences between 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid and related compounds:

Key Observations :

- Substituent Position: The ethoxymethyl group at the 3-position of pyrrolidine distinguishes the target compound from analogs like 3-(pyrrolidin-1-yl)propanoic acid, which lacks substituents .

- Acidity: The dioxopyrrolidine derivative (3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid) contains electron-withdrawing oxo groups, likely increasing acidity compared to the ethoxymethyl variant .

Physicochemical Properties

- Solubility : Hydrophilic substituents like ethoxymethyl could balance lipophilicity, whereas fluoromethyl groups might reduce aqueous solubility due to increased hydrophobicity .

- Stability : Ethoxymethyl groups are prone to oxidative metabolism, whereas fluoromethyl substituents (as in the fluorinated analog) resist enzymatic degradation, suggesting improved pharmacokinetics .

Métodos De Preparación

Pyrrolidine Ring Construction and Substitution

The pyrrolidine ring is commonly synthesized via cyclization reactions starting from appropriate amino acid derivatives or amino alcohols. For example, 2-aminophenol and itaconic acid have been used as starting materials to prepare key carboxylic acid intermediates that lead to substituted pyrrolidines through cyclization and functional group transformations.

Introduction of the Ethoxymethyl Group

The ethoxymethyl substituent at the 3-position of the pyrrolidine ring is typically introduced via nucleophilic substitution reactions. This involves reacting a pyrrolidine intermediate with ethoxymethyl halides or related reagents under controlled conditions to ensure regioselectivity and avoid side reactions.

Attachment of the Propanoic Acid Side Chain

The propanoic acid group is introduced by alkylation or acylation of the nitrogen atom on the pyrrolidine ring using propanoic acid derivatives or activated esters. This step often requires the use of coupling agents or bases to facilitate the reaction and improve yields.

Representative Synthesis Example

A representative synthetic scheme reported in literature involves:

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of pyrrolidine core | Cyclization of amino acid derivatives | Formation of substituted pyrrolidine |

| 2 | Ethoxymethylation | Reaction with ethoxymethyl halide, base catalysis | Introduction of ethoxymethyl group at 3-position |

| 3 | Propanoic acid attachment | Alkylation with propanoic acid derivative, coupling agents | Formation of 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid |

This approach is supported by chromatographic and spectroscopic characterization to confirm the structure and purity of the final product.

Reaction Conditions and Optimization

- Solvent: Common solvents include methanol, ethanol, and propan-2-ol, chosen for their ability to dissolve reactants and facilitate nucleophilic substitution reactions.

- Temperature: Reflux conditions (e.g., 60–80 °C) are often employed to drive cyclization and substitution reactions to completion.

- Catalysts: Acid catalysts such as sulfuric acid are used for esterification steps, while bases like triethylamine facilitate nucleophilic substitutions.

- pH Control: Maintaining pH around neutral to slightly basic (pH ~9) helps stabilize intermediates and final products during synthesis and purification.

Analytical Monitoring and Purity Assessment

High-performance liquid chromatography (HPLC) methods have been developed to monitor the progress of the synthesis and detect impurities or degradation products of this compound. The method typically involves:

- Detection wavelength: 225 nm.

- Mobile phase: Mixture of water and methanol (50:50).

- Run time: Approximately 20 minutes.

- Sample preparation: Sonication and pH adjustment to 9.0 ± 0.02.

This analytical approach ensures high purity and reproducibility of the synthesized compound.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | Amino acid derivatives, ethoxymethyl halides | Purity > 98% preferred |

| Solvent | Methanol, ethanol, propan-2-ol | Selected based on solubility and reaction type |

| Temperature | 60–80 °C (reflux) | Ensures completion of cyclization/substitution |

| Catalyst/Base | Sulfuric acid (esterification), triethylamine (substitution) | Optimized for yield and selectivity |

| Reaction time | Several hours to overnight | Monitored by TLC or HPLC |

| pH during purification | ~9.0 ± 0.02 | Stabilizes compound and reduces impurities |

| Analytical method | RP-HPLC at 225 nm | Detects impurities and degradation products |

Research Findings and Notes

- The formation of impurities during synthesis has been observed, requiring optimization of reaction parameters and purification methods.

- Esterification followed by hydrazine treatment has been used to modify pyrrolidine derivatives, indicating versatility in synthetic approaches.

- The stereochemistry of the pyrrolidine ring and substituents significantly affects biological activity, emphasizing the need for stereoselective synthesis.

- Similar compounds with fluorinated or chlorinated substituents have been synthesized using analogous methods, demonstrating the adaptability of the synthetic routes.

Q & A

Q. What are the recommended synthetic routes for 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible route could include:

- Step 1 : Functionalization of pyrrolidine via ethoxymethylation using ethyl iodide or ethyl bromide in the presence of a base (e.g., NaH) .

- Step 2 : Introduction of the propanoic acid moiety through nucleophilic substitution or coupling reactions (e.g., Michael addition with acrylates under basic conditions) .

- Step 3 : Acidic hydrolysis of esters to yield the final carboxylic acid.

Optimize yields by controlling temperature (e.g., 0–60°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd for coupling steps). Monitor purity via HPLC or TLC .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm the ethoxymethyl group (δ ~3.4–3.6 ppm for –OCH2–) and pyrrolidine ring protons (δ ~1.5–2.5 ppm) .

- IR Spectroscopy : Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to distinguish regioisomers .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks; monitor airborne concentrations with real-time sensors .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling accelerate reaction optimization for this compound?

- Methodological Answer :

- Reaction Path Searches : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., B3LYP/6-31G* level) .

- Machine Learning : Train models on existing reaction datasets to predict optimal solvents/catalysts. For example, ICReDD’s workflow integrates quantum calculations with experimental feedback loops to narrow conditions .

- Solvent Screening : Employ COSMO-RS simulations to evaluate solvent effects on reaction kinetics .

Q. How do researchers resolve contradictions in reported biological activities of structurally related propanoic acid derivatives?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation times) to isolate variables .

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., ethoxymethyl vs. methoxymethyl groups) and correlate with activity trends .

- Meta-Analysis : Use statistical tools (e.g., funnel plots) to assess publication bias in existing literature .

Q. What strategies are effective for studying the compound’s interactions with enzymatic targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to receptors like G-protein-coupled receptors (GPCRs) .

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes at atomic resolution .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to identify stable binding conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.